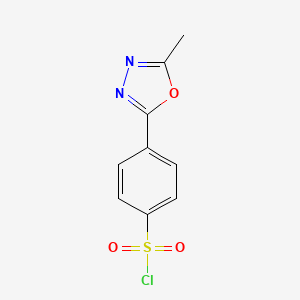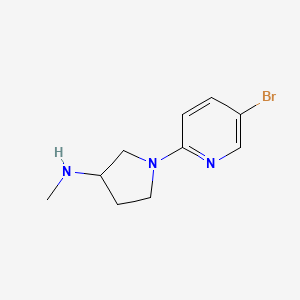
2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate is an organic compound with the molecular formula C10H10F2O4S. This compound is characterized by the presence of two fluorine atoms, two methoxy groups, and a methanesulfonate group attached to a benzyl ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate typically involves the reaction of 2,6-difluoro-3,5-dimethoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The reaction can be represented as follows:
2,6-Difluoro-3,5-dimethoxybenzyl alcohol+Methanesulfonyl chloride→2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include methyl derivatives.
Aplicaciones Científicas De Investigación
2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophilic substitution reactions. The fluorine atoms and methoxy groups can influence the electronic properties of the benzyl ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Difluoro-3,5-dimethoxybenzyl chloride
- 2,6-Difluoro-3,5-dimethoxybenzyl bromide
- 2,6-Difluoro-3,5-dimethoxybenzyl iodide
Uniqueness
2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate is unique due to the presence of the methanesulfonate group, which is a better leaving group compared to halides. This makes it more reactive in nucleophilic substitution reactions. Additionally, the presence of fluorine atoms and methoxy groups can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H12F2O5S |
|---|---|
Peso molecular |
282.26 g/mol |
Nombre IUPAC |
(2,6-difluoro-3,5-dimethoxyphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C10H12F2O5S/c1-15-7-4-8(16-2)10(12)6(9(7)11)5-17-18(3,13)14/h4H,5H2,1-3H3 |
Clave InChI |
XRMYOQARIBVACO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1F)COS(=O)(=O)C)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


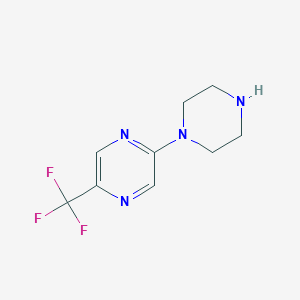
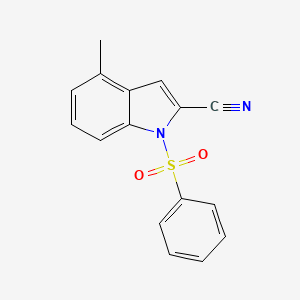
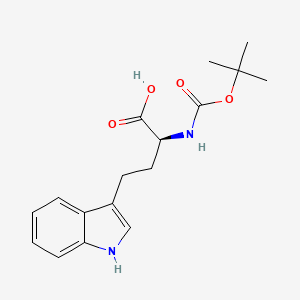
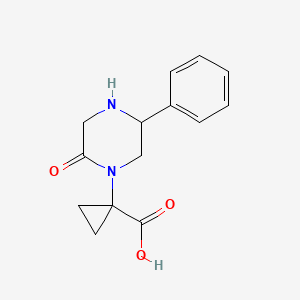
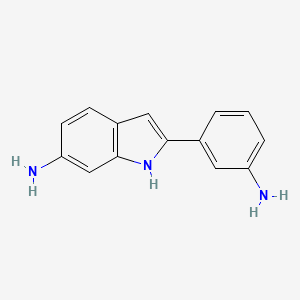
![tert-butyl 3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanoate](/img/structure/B13893440.png)
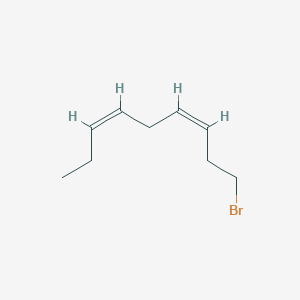
![1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B13893446.png)
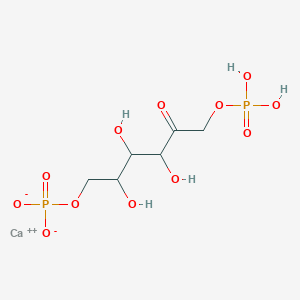
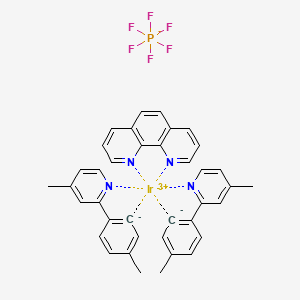
![5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13893453.png)
